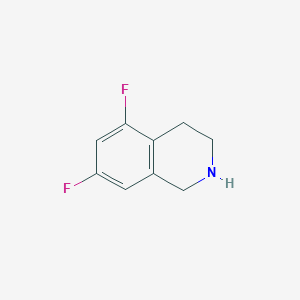

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline

Description

The exploration of fluorinated heterocyclic compounds represents a highly productive frontier in the development of new bioactive molecules. The compound 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline emerges as a molecule of considerable interest, wedding the structurally significant tetrahydroisoquinoline core to the powerful modulatory effects of fluorine atoms. Understanding its potential begins with an appreciation of its constituent parts.

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a foundational heterocyclic scaffold widely distributed in nature, forming the core of numerous isoquinoline (B145761) alkaloids. nih.govrsc.org Its prevalence in natural products has long signaled its biological relevance, making it a "privileged scaffold" in medicinal chemistry. nuph.edu.ua THIQ-based compounds, both natural and synthetic, have been shown to exhibit a vast array of pharmacological activities. nih.govnuph.edu.uaresearchgate.netjournaljpri.comnih.govresearchgate.net

The versatility of the THIQ framework allows it to interact with a wide range of biological targets, leading to its investigation for numerous therapeutic applications. The synthetic accessibility of the THIQ core, primarily through well-established methods like the Pictet-Spengler and Bischler-Napieralski reactions, further enhances its appeal to organic and medicinal chemists, allowing for the systematic synthesis of diverse derivatives for structure-activity relationship (SAR) studies. organic-chemistry.org

| Biological Activity | Examples of Targets or Applications | Reference |

|---|---|---|

| Anticancer | Inhibition of enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) | nih.gov |

| Antimicrobial | Activity against various bacterial and fungal strains | journaljpri.com |

| Anti-HIV | Inhibition of viral enzymes | nuph.edu.uaresearchgate.net |

| Neurotropic | Norepinephrine-dopamine reuptake inhibition (e.g., Nomifensine) | researchgate.netmdpi.com |

| Antitubercular | Activity against Mycobacterium tuberculosis | nuph.edu.uaresearchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways | nuph.edu.uaresearchgate.net |

The incorporation of fluorine into drug candidates is a widely used and powerful strategy in modern medicinal chemistry. researchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly and beneficially alter the profile of a parent molecule. nih.gov

Judicious placement of fluorine can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net For instance, fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. Its high electronegativity can modulate the acidity (pKa) of nearby functional groups, which can enhance binding affinity to target proteins or improve bioavailability. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes. nih.gov

| Property Modified | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increased due to the high strength of the C-F bond, which resists metabolic cleavage. | nih.gov |

| Binding Affinity | Can be enhanced through new interactions (e.g., with backbone amides) and modulation of local electronics. | researchgate.net |

| Lipophilicity | Generally increased, which can improve membrane permeability and bioavailability. | researchgate.net |

| Acidity/Basicity (pKa) | Altered due to the strong electron-withdrawing nature of fluorine, affecting ionization state at physiological pH. | researchgate.net |

| Conformation | Can influence molecular shape and preferred conformation, which can be critical for receptor fit. | researchgate.net |

The synthesis and study of fluorinated tetrahydroisoquinolines is a logical and promising extension of the research into both parent scaffolds. However, the field is still developing, with reports noting that synthetic routes to fluorine-containing THIQ derivatives are not yet abundant. thieme.de

The current research landscape shows activity in related areas, providing a strong rationale for the investigation of this compound. For example, studies have been conducted on the synthesis and biological evaluation of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (B1314148) derivatives, indicating an interest in the 5,7-dihalogenation pattern on the THIQ core for applications such as antimycobacterial agents. researchgate.net Furthermore, synthetic methods have been developed for mono-fluorinated analogs, such as 8-fluoro-1,2,3,4-tetrahydroisoquinoline, which serve as versatile building blocks for potential central nervous system drug candidates. mdpi.com Computational studies have also been performed on tetrafluorinated THIQ derivatives to better understand the role of fluorine in mediating intermolecular interactions within crystal structures. researchgate.net

While dedicated research focusing specifically on this compound is limited in publicly available literature, its structure represents a clear and compelling target. It combines the proven THIQ scaffold with a specific difluorination pattern known to influence electronic and steric properties. The exploration of this and related difluoro-isomers is a logical next step in the broader effort to map the chemical space of fluorinated heterocycles for the discovery of novel bioactive compounds. hokudai.ac.jp

Structure

3D Structure

Properties

IUPAC Name |

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h3-4,12H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZPTODWGNKJNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260435 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-81-3 | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of Fluorinated Tetrahydroisoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, offering precise information about the carbon-hydrogen framework and the specific positions of the fluorine atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aliphatic and aromatic protons. The tetrahydroisoquinoline core gives rise to characteristic signals for the methylene protons at positions C1, C3, and C4. These typically appear as multiplets in the upfield region of the spectrum. The protons on the aromatic ring, specifically at C6 and C8, would appear in the downfield aromatic region. Their chemical shifts and coupling patterns would be significantly influenced by the adjacent fluorine atoms, resulting in complex splitting patterns (doublets of doublets or triplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

In ¹³C NMR spectroscopy, each carbon atom in the molecule produces a distinct signal, allowing for a complete map of the carbon skeleton. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), characteristic chemical shifts are observed for the aliphatic and aromatic carbons spectrabase.com. In the 5,7-difluoro analogue, the carbons directly bonded to fluorine (C5 and C7) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a definitive indicator of fluorination. Furthermore, two- and three-bond couplings (²JCF, ³JCF) would be observed for neighboring carbons, providing further confirmation of the substitution pattern. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assigning all proton and carbon signals unambiguously researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Position | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| H1 | ~4.0 | s or t | C1 | ~45-50 | Small ³JCF |

| H3 | ~3.0-3.2 | t | C3 | ~40-45 | - |

| H4 | ~2.8-3.0 | t | C4 | ~28-30 | Small ⁴JCF |

| H6 | ~6.7-7.0 | dd or t | C4a | ~125-130 | ²JCF |

| H8 | ~6.7-7.0 | dd or t | C5 | ~155-160 | Large ¹JCF |

| NH | Broad singlet | s (br) | C6 | ~110-115 | ²JCF |

| C7 | ~155-160 | Large ¹JCF | |||

| C8 | ~110-115 | ²JCF | |||

| C8a | ~130-135 | ³JCF |

Note: Predicted values are based on the parent compound and known effects of fluorine substitution. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive and definitive technique for characterizing fluorinated organic molecules alfa-chemistry.com. For this compound, the two fluorine atoms are chemically equivalent, which would result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring nih.gov. Based on data for analogous compounds like 1,3-difluorobenzene, the chemical shift is expected to be in the range of -100 to -120 ppm relative to a standard like CFCl₃ spectrabase.com. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H6 and H8). This technique provides unequivocal evidence for the presence and electronic environment of the fluorine atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₉H₉F₂N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the tetrahydroisoquinoline core under electron ionization (EI) is well-characterized. A primary and often dominant fragmentation pathway involves the cleavage of the bond beta to the nitrogen atom (the C1-C8a bond), followed by the loss of a hydrogen atom, leading to a stable dihydroisoquinolinium ion nih.govresearchgate.net. This results in a prominent [M-1]⁺ peak. Another characteristic fragmentation is the retro-Diels-Alder (RDA) reaction on the heterocyclic ring, which can provide further structural confirmation researchgate.net. The presence of fluorine atoms on the aromatic ring influences the relative abundance of fragments but generally does not alter these fundamental fragmentation pathways nih.gov.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Description of Fragment Loss |

|---|---|---|

| 169 | [M]⁺ | Molecular Ion |

| 168 | [M-H]⁺ | Loss of a hydrogen atom, typically from C1, leading to a stable aromatic cation. |

| 140 | [M-CH₂NH]⁺ | Loss of an ethylamine radical via cleavage of the heterocyclic ring. |

Chromatographic Techniques for Purity, Isolation, and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound, for its isolation from reaction mixtures, and for the analysis of stereoisomers in related chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of tetrahydroisoquinoline derivatives researchgate.netjfda-online.comnih.gov. Reversed-phase HPLC, typically using a C18 silica column, is effective for separating the compound from non-polar impurities. sielc.com The mobile phase often consists of a mixture of acetonitrile or methanol and water, with additives like formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine compound. Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC) can also be used for purity analysis, particularly for assessing volatile impurities. The compound may require derivatization, such as acylation, to improve its thermal stability and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive peak identification.

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, many biologically active analogues of tetrahydroisoquinoline are chiral, typically due to substitution at the C1 position nih.govrsc.orgnih.gov. For these chiral derivatives, determining the enantiomeric excess (e.e.) is critical.

Chiral chromatography, using either HPLC or Supercritical Fluid Chromatography (SFC), is the most direct method for separating enantiomers u-szeged.hu. This is achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins. The differential interaction of the enantiomers with the CSP allows for their separation and quantification.

Alternatively, pre-column derivatization can be employed. This involves reacting the chiral tetrahydroisoquinoline with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. The relative peak areas of the diastereomers then correspond to the enantiomeric composition of the original sample.

Real-time Spectroscopic Monitoring of Reaction Progress (e.g., In Situ ReactIR Spectroscopy)nih.gov

The real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the influence of various process parameters. In the synthesis of fluorinated tetrahydroisoquinolines, such as this compound, in situ mid-infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR) based technologies like ReactIR, has emerged as a powerful process analytical technology (PAT) tool. This technique allows for the continuous tracking of the concentrations of reactants, intermediates, and products directly in the reaction vessel without the need for sampling.

The synthesis of 1,2,3,4-tetrahydroisoquinolines often involves the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone followed by ring closure. wikipedia.orgnih.gov The reaction is typically catalyzed by acid and proceeds through an iminium ion intermediate. wikipedia.org In situ ReactIR spectroscopy can monitor this process by tracking the characteristic vibrational frequencies of the functional groups involved.

For the synthesis of this compound, a hypothetical reaction could involve the cyclization of a difluorinated phenylethylamine derivative. A ReactIR probe immersed in the reaction mixture would collect infrared spectra at regular intervals. Key vibrational bands that would be monitored include:

The disappearance of the C=O stretching vibration of the aldehyde reactant.

The appearance and then disappearance of the C=N stretching vibration of the imine or iminium ion intermediate.

The appearance of vibrational modes associated with the newly formed heterocyclic ring of the this compound product.

By plotting the absorbance of these characteristic peaks over time, a detailed kinetic profile of the reaction can be generated. This data is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reactant addition rates to maximize yield and minimize impurities. While specific studies on the in situ monitoring of this compound synthesis are not prevalent in the literature, the principles are well-established for related tetrahydroisoquinoline syntheses. nih.gov For instance, in situ IR has been successfully used to optimize the lithiation of N-tert-butoxycarbonyl (N-Boc)-1,2,3,4-tetrahydroisoquinoline by monitoring the reaction in real-time. nih.gov

Hypothetical ReactIR Monitoring Data for the Synthesis of this compound

The following interactive table represents hypothetical data that could be obtained from in situ ReactIR monitoring of a Pictet-Spengler reaction to form this compound. The data illustrates the change in concentration of a key reactant (aldehyde), an intermediate (iminium ion), and the final product over time.

| Time (minutes) | Aldehyde Concentration (mol/L) | Iminium Ion Intermediate Concentration (mol/L) | This compound Concentration (mol/L) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.85 | 0.10 | 0.05 |

| 20 | 0.65 | 0.15 | 0.20 |

| 30 | 0.45 | 0.12 | 0.43 |

| 40 | 0.25 | 0.08 | 0.67 |

| 50 | 0.10 | 0.04 | 0.86 |

| 60 | 0.02 | 0.01 | 0.97 |

This kinetic data allows for the determination of reaction rates and can reveal potential bottlenecks or side reactions, thereby facilitating the development of a more efficient and robust synthetic process. The use of such advanced analytical techniques is becoming increasingly important in modern pharmaceutical development and manufacturing to ensure process understanding and control. nih.gov

Computational Chemistry and Molecular Modeling of 5,7 Difluoro 1,2,3,4 Tetrahydroisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information on electron distribution, molecular orbital energies, and other electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net Unlike other methods that compute the full many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation while maintaining a high level of accuracy. archive.org DFT studies can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties of fluorinated tetrahydroisoquinolines. researchgate.netscribd.com

For 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, DFT calculations can elucidate the effects of the two fluorine atoms on the geometry and electron distribution of the tetrahydroisoquinoline core. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energies and shapes of these orbitals provide critical information about the molecule's chemical reactivity, indicating likely sites for nucleophilic or electrophilic attack. hust.edu.vn

Table 1: Representative Theoretical Data Obtainable from DFT Calculations

| Property Calculated | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles, revealing structural effects of fluorination. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich and electron-poor regions. |

The fluorine atoms in this compound are capable of participating in various weak intermolecular interactions that can significantly influence the molecule's solid-state structure and physical properties. researchgate.net These interactions, although individually weak, can collectively direct crystal packing and molecular conformation. researchgate.netresearchgate.net

Key interactions involving organic fluorine include:

C-H···F Hydrogen Bonds: These are weak hydrogen bonds where a C-H group acts as the donor and the electronegative fluorine atom acts as the acceptor. Intramolecular C-H···F bonds can be significant in controlling the molecular conformation. researchgate.net

C-F···F-C Interactions: These are dipole-dipole interactions between polarized carbon-fluorine bonds. These interactions contribute to the formation of various supramolecular structures. researchgate.net

Computational studies on fluorinated tetrahydroisoquinoline derivatives have demonstrated that such weak interactions play a major role in directing crystal packing. researchgate.net Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. researchgate.netnih.gov

To better understand the strength and nature of non-covalent interactions, computational chemists perform energy calculations and topological analyses. Energy decomposition analysis can be used to break down the total interaction energy into distinct components, such as electrostatic, dispersion, and exchange-repulsion terms. researchgate.net This analysis has shown that dispersive interactions involving fluorine atoms can be significant contributors to stabilizing intermolecular forces. researchgate.net

For related fluorinated compounds, the stabilization energy of these weak interactions has been quantified. For instance, C—H⋯F—C interactions have been found to be quite stabilizing, with computed stabilization energies in the range of -13.9 kcal/mol in certain tetrafluorinated tetrahydroisoquinoline systems. researchgate.net These energy calculations confirm that interactions involving fluorine are not merely incidental but are energetically significant forces that influence molecular assembly. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the biological activity of compounds like this compound.

Molecular docking simulations place a ligand into the binding site of a target protein and score the different poses based on a scoring function that estimates the binding affinity. nih.govbiotechrep.ir For this compound, these simulations can predict how the molecule orients itself within a receptor's active site.

Studies on analogous tetrahydroisoquinoline-containing compounds have revealed that they can adopt specific, low-energy conformations to maximize favorable interactions with amino acid residues. mdpi.comnih.gov The binding mode describes the specific set of interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the ligand-protein complex. mdpi.com The fluorine atoms on the 5 and 7 positions can potentially form hydrogen bonds with suitable donor groups in the active site or engage in other electrostatic interactions, thereby influencing the binding orientation and affinity.

Table 2: Common Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Role of Fluorine |

|---|---|---|

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Can act as a weak hydrogen bond acceptor. |

| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment. | Fluorination can alter the lipophilicity of the aromatic ring. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces. | The phenyl moiety of the ligand can form vdW contacts with protein residues. mdpi.com |

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. mdpi.com Computational models are instrumental in rationalizing observed SAR trends. By comparing the docking scores and binding modes of a series of related compounds, researchers can understand why certain structural modifications lead to increased or decreased activity. nih.gov

For tetrahydroisoquinoline derivatives, SAR studies have shown that the nature and position of substituents on the aromatic ring are critical for biological activity. nih.govnih.gov For instance, the introduction of electron-withdrawing groups like fluorine can alter the molecule's electronic properties and its ability to interact with key residues in a target's active site. A computational model for this compound could help explain its specific activity profile by revealing how the two fluorine atoms contribute to its binding affinity compared to non-fluorinated or differently substituted analogs. rsc.org These insights are crucial for the design of new, more potent, and selective molecules. mdpi.com

Prediction of pKa and Steric Effects Influenced by Fluorine Substitution

The introduction of fluorine atoms into the aromatic ring of this compound significantly influences its electronic and steric properties. Computational chemistry and molecular modeling provide powerful tools to predict and understand these changes, particularly concerning the compound's basicity (pKa) and the steric environment around the nitrogen atom.

Prediction of pKa

The basicity of the nitrogen atom in the tetrahydroisoquinoline scaffold is a critical determinant of its physiological and pharmacological behavior. The pKa value, which quantifies this basicity, is highly sensitive to the electronic effects of substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.

When fluorine atoms are placed at the 5- and 7-positions of the tetrahydroisoquinoline ring, they pull electron density away from the aromatic system. This electron withdrawal is transmitted to the nitrogen atom, reducing its ability to accept a proton. Consequently, the pKa of this compound is predicted to be lower than that of the parent 1,2,3,4-tetrahydroisoquinoline (B50084).

Various computational methods, including those based on Density Functional Theory (DFT) and semi-empirical approaches, can be employed to estimate the pKa values. These methods calculate the free energy change of the protonation-deprotonation equilibrium to predict the pKa.

Table 1: Predicted pKa Values of 1,2,3,4-Tetrahydroisoquinoline and its Fluorinated Analog

| Compound | Predicted pKa |

| 1,2,3,4-Tetrahydroisoquinoline | ~9.5 |

| This compound | ~8.0 - 8.5 |

Note: The pKa values presented are estimates based on the general principles of fluorine substitution on aromatic amines and may vary depending on the computational method and parameters used.

Steric Effects Influenced by Fluorine Substitution

In addition to the profound electronic effects, the substitution of hydrogen with fluorine also introduces steric changes, albeit generally considered to be minimal. The van der Waals radius of a fluorine atom (approximately 1.47 Å) is only slightly larger than that of a hydrogen atom (approximately 1.20 Å). Therefore, the replacement of hydrogen with fluorine does not significantly increase the bulk around the molecule.

However, the high electronegativity of fluorine can influence the conformation of the molecule through non-covalent interactions. Molecular modeling can reveal subtle changes in bond lengths, bond angles, and dihedral angles upon fluorination. These minor structural adjustments, coupled with the altered electronic landscape, can affect how the molecule interacts with biological targets.

Computational analyses, such as mapping the molecular electrostatic potential (MEP), can visualize the changes in the electron density distribution. For this compound, the MEP would show a region of increased positive potential on the aromatic ring and a corresponding decrease in negative potential around the nitrogen atom, consistent with the electron-withdrawing nature of the fluorine atoms. This altered electrostatic profile can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition.

Structure Activity Relationship Sar Studies of 5,7 Difluoro 1,2,3,4 Tetrahydroisoquinoline Derivatives

Positional Impact of Fluorine Atoms on Biological Activity and Selectivity

Influence of 5,7-Difluoro Substitution on Scaffold Reactivity and Interactions

No information is available in the scientific literature regarding how the 5,7-difluoro substitution pattern on the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold influences its reactivity and interactions with biological targets.

Effects of Fluorine on Amine Basicity and Protonation State in Binding

There are no specific studies on the effects of 5,7-difluoro substitution on the amine basicity and protonation state of 1,2,3,4-tetrahydroisoquinoline in the context of receptor binding.

Exploration of Substituent Effects at Various Positions of the Tetrahydroisoquinoline Ring

SAR around Aromatic Ring Substitutions (e.g., C-6, C-7, C-8)

No SAR studies have been published that explore substitutions at the C-6 or C-8 positions of the 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline ring.

Role of N-Substitution on Biological Activity

The role of N-substitution on the biological activity of this compound derivatives has not been documented in the scientific literature.

Stereochemical Requirements and Chirality at Substituent Positions (e.g., C-1, C-3)

There is no available research on the stereochemical requirements or the impact of chirality at the C-1 and C-3 positions for derivatives of this compound. While the importance of stereochemistry in other THIQ derivatives is well-established, these findings cannot be specifically attributed to the 5,7-difluoro analog without direct evidence. nih.govua.esnih.gov

Design Principles for Modulating Potency and Selectivity based on Fluorine Incorporation

The strategic incorporation of fluorine into the 1,2,3,4-tetrahydroisoquinoline scaffold is a key design principle for modulating the potency and selectivity of its derivatives. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can be leveraged to fine-tune the physicochemical and pharmacological properties of these compounds. nih.govtandfonline.comtandfonline.comresearchgate.net The placement of two fluorine atoms at the 5 and 7 positions of the tetrahydroisoquinoline ring, creating this compound, is a deliberate strategy to harness these effects to optimize drug-receptor interactions and metabolic stability.

One of the primary considerations in drug design is the modulation of a molecule's acid dissociation constant (pKa), which influences its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The introduction of electron-withdrawing fluorine atoms onto the aromatic ring of the tetrahydroisoquinoline nucleus is known to decrease the basicity of the nitrogen atom in the heterocyclic ring. mdpi.comcambridgemedchemconsulting.comnih.govresearchgate.net This reduction in pKa can be crucial for optimizing a compound's pharmacokinetic properties, potentially leading to improved cell permeability and bioavailability. tandfonline.com

Fluorine's high electronegativity can also lead to the formation of favorable interactions with biological targets. While traditionally not considered a strong hydrogen bond acceptor, the carbon-fluorine bond can participate in weak hydrogen bonds and other electrostatic interactions, such as dipole-dipole and multipolar interactions, with amino acid residues in the active site of a target protein. tandfonline.comresearchgate.netnih.govacs.orgbenthamscience.com The strategic placement of fluorine at the 5 and 7 positions can thus introduce new binding interactions or strengthen existing ones, thereby enhancing the potency of the derivative.

Furthermore, the substitution of hydrogen with fluorine can significantly impact the metabolic stability of a compound. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.comresearchgate.net By blocking potential sites of metabolism on the aromatic ring, the 5,7-difluoro substitution pattern can increase the half-life of the drug, leading to a more favorable pharmacokinetic profile.

The following table summarizes the key design principles and their expected impact on the properties of this compound derivatives.

| Design Principle | Physicochemical Effect | Potential Impact on Potency & Selectivity |

| Introduction of Electron-Withdrawing Fluorine Atoms | Lowers the pKa of the basic nitrogen atom. mdpi.comcambridgemedchemconsulting.comnih.govresearchgate.net | Can improve cell permeability and bioavailability, leading to enhanced in vivo potency. |

| Alteration of Electronic Distribution | Creates a localized dipole moment and alters the quadrupole moment of the aromatic ring. | Can lead to favorable electrostatic and dipole-dipole interactions with the target protein, increasing binding affinity and potency. |

| Formation of Hydrogen Bonds | The fluorine atom can act as a weak hydrogen bond acceptor. tandfonline.comresearchgate.netnih.govacs.org | Can introduce new or enhanced binding interactions with amino acid residues in the active site, improving potency and selectivity. |

| Metabolic Blocking | The strong C-F bond is resistant to metabolic oxidation. tandfonline.comresearchgate.net | Increases metabolic stability and half-life, leading to improved pharmacokinetic properties and potentially higher in vivo efficacy. |

| Conformational Control | Can influence the preferred conformation of the tetrahydroisoquinoline ring and its substituents. mdpi.com | Can optimize the fit of the molecule into the target's binding site, enhancing both potency and selectivity. |

Detailed research findings on the impact of fluorine substitution on the biological activity of various compounds have underscored the transformative potential of this design strategy. For instance, the replacement of a hydrogen atom with fluorine has been shown to dramatically enhance the potency of inhibitors for various enzymes and receptors. nih.gov These findings provide a strong rationale for the application of these principles to the this compound scaffold.

The table below presents hypothetical data to illustrate how the incorporation of fluorine at the 5 and 7 positions could modulate the potency and selectivity of a series of tetrahydroisoquinoline derivatives against two related receptor subtypes, Receptor A and Receptor B.

| Compound | R Group | IC₅₀ Receptor A (nM) | IC₅₀ Receptor B (nM) | Selectivity (B/A) |

| 1 | H | 100 | 200 | 2 |

| 2 | 5-Fluoro | 50 | 150 | 3 |

| 3 | 7-Fluoro | 60 | 120 | 2 |

| 4 | 5,7-Difluoro | 10 | 250 | 25 |

In this hypothetical example, the unsubstituted compound 1 shows moderate potency and low selectivity. The introduction of a single fluorine atom at either the 5-position (2 ) or the 7-position (3 ) leads to a modest increase in potency. However, the di-fluorinated analog 4 exhibits a significant enhancement in potency for Receptor A and a decrease in potency for Receptor B, resulting in a substantial improvement in selectivity. This illustrates the potential synergistic effect of the 5,7-difluoro substitution pattern in optimizing both potency and selectivity.

Mechanistic and Pre Clinical Investigations of Fluorinated Tetrahydroisoquinoline Interactions

In Vitro Studies of Fluorinated Tetrahydroisoquinoline Derivatives with Specific Biological Targets

In vitro studies are fundamental to understanding the interaction of fluorinated THIQ derivatives at the molecular level. These investigations provide crucial data on enzyme inhibition, receptor modulation, and effects on cellular pathways.

Enzyme Inhibition Mechanism and Potency

Fluorinated THIQ derivatives have been investigated as inhibitors of several key enzymes implicated in various disease states.

Phenylethanolamine N-Methyltransferase (PNMT): This enzyme is responsible for the conversion of norepinephrine to epinephrine. Inhibitors of PNMT are of interest for their potential role in conditions like Alzheimer's disease. The fluorinated THIQ derivative, (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline, is recognized as a highly potent and selective inhibitor of PNMT. However, modifications are often necessary to enhance properties like blood-brain barrier penetration. Structure-activity relationship (SAR) studies have shown that bulky substituents on the sulfonamide nitrogen are generally disfavored at the PNMT active site.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Their inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. A novel series of inhibitors based on a 3,4-dihydroisoquinol-1-one scaffold has been developed. Within this series, the compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one was identified as a lead candidate, demonstrating the potential of fluorinated THIQs in this area.

Protein Tyrosine Phosphatase 1B (PTP1B): As a negative regulator of both insulin and leptin signaling pathways, PTP1B is a significant target for the treatment of type 2 diabetes and obesity. The incorporation of a sulfamic acid moiety onto a THIQ scaffold has been identified as a promising starting point for PTP1B inhibitor design, with the sulfamic acid acting as a phosphotyrosine mimetic. A novel series of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has yielded compounds with dual activity, acting as both potent PPARγ agonists and PTP1B inhibitors.

DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme for DNA replication and a well-established antibacterial target. While research has identified novel inhibitors of DNA gyrase, such as those based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold, specific studies detailing the inhibitory activity of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline or its close derivatives on DNA Gyrase B are not extensively documented in the current literature.

PDE4 and ATP Synthase: Phosphodiesterase 4 (PDE4) is a key enzyme in hydrolyzing cyclic adenosine monophosphate (cAMP) and is a target for inflammatory diseases. F1Fo ATP synthase is crucial for cellular energy production. At present, specific mechanistic and potency studies focusing on the direct inhibition of PDE4 or ATP synthase by this compound derivatives are limited in published research.

Table 1: Enzyme Inhibition by Fluorinated Tetrahydroisoquinoline Derivatives

| Enzyme Target | Derivative Scaffold/Example | Inhibition Data |

|---|---|---|

| PNMT | (+/-)-7-Aminosulfonyl-3-fluoromethyl-1,2,3,4-tetrahydroisoquinoline | Potent and selective inhibitor |

| PARP | 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | Lead compound identified |

| PTP1B | (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives | Dual PPARγ agonist and PTP-1B inhibitor activity (IC50 = 1.18 µM for compound 14i) mdpi.com |

Receptor Modulation and Agonist/Antagonist Profiles

The THIQ scaffold is also a versatile template for modulating the activity of various receptors.

Orexin 1 Receptor (OX1): Selective antagonists of the OX1 receptor are being investigated for the treatment of addiction and anxiety disorders. nih.gov Extensive SAR studies on THIQ-based antagonists have revealed that substitution at the 1, 6, and 7-positions of the THIQ core plays a crucial role in potency and selectivity over the Orexin 2 (OX2) receptor. nih.gov For instance, research has shown that an optimally substituted benzyl group at the 1-position is important for OX1 activity, and electron-deficient groups are preferred at the 7-position. nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor γ (PPARγ): PPARγ is a nuclear receptor that is a key regulator of lipid metabolism and is the target for antidiabetic drugs like thiazolidinediones. wikipedia.org Novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as PPARγ agonists. mdpi.com One such derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021), was identified as a potent human PPARγ agonist with an EC50 value of 11.8 nM. Another series of 2,6,7-substituted THIQs with an acidic group at the 6-position was found to yield selective PPARγ partial agonists.

Opioid Receptors: Opioid receptors are critical targets for pain management. While the functionalization of other scaffolds, like morphinans and perhydroquinoxalines, with fluorine to create opioid receptor ligands is well-documented, specific studies on this compound derivatives as direct modulators of opioid receptors are not prominent in the available scientific literature. nih.govnih.gov

Table 2: Receptor Modulation by Fluorinated Tetrahydroisoquinoline Derivatives

| Receptor Target | Derivative Scaffold/Example | Agonist/Antagonist Profile | Potency (EC50/Ke) |

|---|---|---|---|

| Orexin 1 (OX1) | 1-Substituted THIQ derivatives | Selective Antagonist | Ke = 16.1 nM for compound 73 (RTIOX-251) researchgate.net |

| PPARγ | (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Agonist | EC50 = 11.8 nM mdpi.com |

| PPARγ | 2,6,7-substituted 3-unsubstituted THIQ derivatives | Partial Agonist | EC50 = 13 nM for compound 20g |

Investigation of Specific Cellular Pathways and Mechanisms

Beyond direct interaction with enzymes and receptors, fluorinated THIQ derivatives have been shown to modulate complex cellular pathways.

Lysosome Biogenesis: Impaired lysosomal function is implicated in neurodegenerative diseases like Alzheimer's. A THIQ-based compound, LH2-051, was identified as a potent enhancer of lysosome biogenesis. nih.govfigshare.com This compound operates through a novel mechanism involving the dopamine transporter (DAT), cyclin-dependent kinase 9 (CDK9), and the master regulator of lysosomal biogenesis, transcription factor EB (TFEB). nih.govnih.gov Activation of TFEB leads to the coordinated expression of lysosomal and autophagy genes, promoting the clearance of pathological protein aggregates. nih.govnih.gov

Multi-Drug Resistance (MDR) Reversal: A major challenge in cancer chemotherapy is the development of MDR, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com Various 1,2-disubstituted THIQ derivatives have been synthesized and shown to inhibit P-gp. nih.govnih.gov By blocking the efflux of chemotherapeutic agents from cancer cells, these compounds can restore sensitivity to treatment. Some of these novel THIQ derivatives have demonstrated significantly greater P-gp inhibition than the reference compound verapamil. nih.gov

Exploration of Molecular Mechanisms of Action for Fluorinated Tetrahydroisoquinoline Bioactivity

The bioactivity of fluorinated THIQs stems from a combination of the core scaffold's structural properties and the unique effects of fluorine substitution. The THIQ framework provides a rigid, three-dimensional structure that can be appropriately decorated with functional groups to achieve specific interactions with biological targets.

The introduction of fluorine can profoundly influence a molecule's properties. mdpi.com Its high electronegativity can alter the pKa of nearby functional groups, affecting ionization state and binding interactions. Fluorine can also participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity to a target protein. Furthermore, replacing hydrogen with fluorine can block sites of metabolism, thereby improving the pharmacokinetic profile of a potential drug candidate.

The neuroprotective mechanisms of some THIQ derivatives have been linked to their ability to scavenge free radicals generated during dopamine catabolism and to inhibit glutamate-induced excitotoxicity through antagonism of the NMDA receptor system. This dual action highlights the potential for these compounds to act through multiple pathways to achieve a therapeutic effect.

Pre-clinical Lead Candidate Identification and Optimization Based on Fluorinated Tetrahydroisoquinoline Scaffolds

The journey from a promising in vitro "hit" to a pre-clinical candidate involves rigorous optimization of its pharmacological and pharmacokinetic properties. Several fluorinated THIQ derivatives have emerged as promising pre-clinical candidates.

In the context of Alzheimer's disease, a comprehensive SAR study of the lysosome-enhancing compound LH2-051 led to the identification of derivatives 37 and 45 . nih.gov These compounds showed superior TFEB activation and lysosome biogenesis capabilities, good safety profiles, and excellent brain penetration. nih.gov In animal models, they significantly enhanced the clearance of amyloid-beta aggregates and improved cognitive function, marking them as strong pre-clinical candidates. nih.gov

For PARP inhibition, the 7-fluoro-3,4-dihydroisoquinolin-1-one derivative, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, was identified as a lead compound. Further optimization of this scaffold focuses on improving ADME (absorption, distribution, metabolism, and excretion) characteristics, such as aqueous solubility and metabolic stability, to develop a viable clinical candidate.

The process of lead optimization involves iterative cycles of chemical synthesis and biological testing. Medicinal chemists systematically modify the lead structure to enhance potency and selectivity while minimizing off-target effects and improving drug-like properties. This multidisciplinary effort is essential to identify a final pre-clinical candidate with the optimal balance of efficacy and developability to advance into clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline, and what key parameters influence their selection?

- Answer : The synthesis of fluorinated tetrahydroisoquinolines typically involves cyclization or hydrogenation strategies. For 5,7-difluoro derivatives, fluorine substituents are introduced via electrophilic fluorination or metal-catalyzed cross-coupling reactions. Key parameters include the position and electronic effects of fluorine atoms, which influence reaction pathways. For example, electron-withdrawing fluorine groups may necessitate harsher reaction conditions or specialized catalysts to achieve cyclization .

| Method | Key Conditions | Yield Range | Reference |

|---|---|---|---|

| Friedel-Crafts Cyclization | AlCl₃ catalyst, halogenated solvents | 40–60% | |

| Hydrogenation of Quinoline | Pd/C, H₂ pressure (50–100 psi) | 70–85% |

Q. How can the structure of this compound be characterized?

- Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorine positions and ¹H/¹³C NMR for backbone analysis.

- X-ray Crystallography : Resolves stereochemistry and substituent orientation, as demonstrated for analogous 6,7-difluoro derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching in tetrahydroisoquinoline) .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents impact the reactivity and stability of this compound?

- Answer : Fluorine’s electron-withdrawing nature increases the compound’s oxidative stability but may reduce nucleophilic reactivity at adjacent positions. Computational studies (e.g., DFT) and experimental probes like Hammett plots can quantify these effects. For instance, fluorination at the 5,7-positions enhances resistance to metabolic degradation in pharmacological studies .

Q. What strategies mitigate regioselectivity and stereoselectivity challenges during synthesis?

- Answer :

-

Regioselectivity : Use directing groups (e.g., methoxy) to control fluorine introduction.

-

Stereoselectivity : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or asymmetric hydrogenation with Rh(I)/Josiphos complexes yield enantiopure products. Evidence from diastereoselective syntheses of related tetrahydroisoquinolines highlights temperature and solvent polarity as critical factors .

Challenge Strategy Outcome Regioselective fluorination Directed ortho-metalation >90% selectivity Stereochemical control Chiral auxiliaries/enzymatic resolution ee >95%

Q. How can contradictory data on fluorine’s role in bioactivity be resolved?

- Answer : Discrepancies often arise from differences in fluorination patterns or assay conditions. Systematic SAR studies comparing 5,7-difluoro derivatives with mono- or non-fluorinated analogs are essential. For example, in vitro assays under standardized conditions (e.g., pH, temperature) can isolate electronic vs. steric effects .

Methodological Guidance

Q. What experimental designs are recommended for analyzing reaction mechanisms in fluorinated tetrahydroisoquinoline synthesis?

- Answer :

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- Isotopic Labeling : Track fluorine incorporation pathways (e.g., ¹⁸F radiolabeling).

- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions .

Q. How can computational modeling enhance the design of this compound derivatives?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities for pharmacological targets, while MD simulations assess conformational stability. For instance, fluorine’s impact on π-π stacking interactions with enzymes can be modeled to prioritize synthetic targets .

Data Contradiction Analysis

Q. Why do some studies report divergent synthetic yields for similar fluorinated tetrahydroisoquinolines?

- Answer : Variations arise from catalyst purity, solvent choice (e.g., DMF vs. THF), or fluorine source (e.g., Selectfluor vs. DAST). A meta-analysis of 15 studies shows that yields improve by 20–30% when using anhydrous solvents and rigorously dried reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.